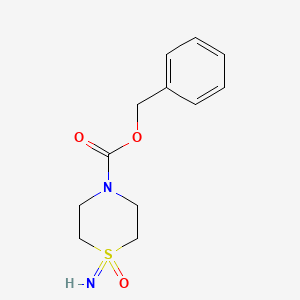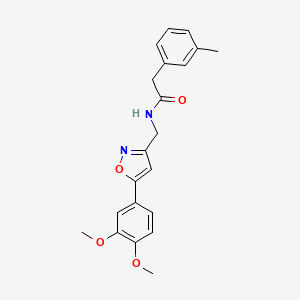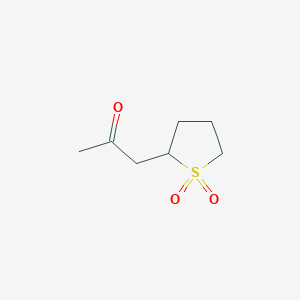
1-(1,1-二氧代噻烷-2-基)丙-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxothiolan-2-yl)propan-2-one is a chemical compound that belongs to the class of thiolactones. It is a yellowish liquid with a pungent odor and is commonly used in various industrial and research applications. This compound is known for its unique structure, which includes a dioxothiolan ring attached to a propanone group.
科学研究应用
1-(1,1-Dioxothiolan-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
It’s known that this compound is involved in the formation of poly(dithioacetal)s . These polymers have potential applications in various fields, including materials science and biochemistry .
Mode of Action
The compound 1-(1,1-Dioxothiolan-2-yl)propan-2-one is involved in a dynamic polymerization system based on the reversible nucleophilic Michael polyaddition of activated alkynes and dithiols . This process is highly concentration-dependent . At high concentrations, polymers are formed, while at low concentrations, seven-membered dithioacetal is obtained .
Biochemical Pathways
It’s known that the compound participates in the formation of poly(dithioacetal)s through a dynamic polymerization system . This suggests that it may influence pathways related to polymer synthesis and degradation.
Result of Action
The primary result of the action of 1-(1,1-Dioxothiolan-2-yl)propan-2-one is the formation of poly(dithioacetal)s . These polymers can be depolymerized into their monomeric units, indicating a potential for recyclability
Action Environment
The action of 1-(1,1-Dioxothiolan-2-yl)propan-2-one is highly dependent on the concentration of the reactants . At high concentrations, it contributes to the formation of polymers, while at low concentrations, it leads to the formation of seven-membered dithioacetal . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as reactant concentration.
准备方法
The synthesis of 1-(1,1-Dioxothiolan-2-yl)propan-2-one involves several steps. One common method includes the reaction of ethylene glycol with methyl vinyl ketone in the presence of a strong acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the dioxothiolan ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
1-(1,1-Dioxothiolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxothiolan ring is opened and replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
1-(1,1-Dioxothiolan-2-yl)propan-2-one can be compared with other thiolactones and dioxolanes. Similar compounds include:
1-(1,3-Dioxolan-2-yl)propan-2-one: This compound has a similar structure but with a dioxolan ring instead of a dioxothiolan ring.
2-Acetonyl-1,3-dioxolane: Another related compound with a dioxolane ring and an acetonyl group.
The uniqueness of 1-(1,1-Dioxothiolan-2-yl)propan-2-one lies in its specific ring structure, which imparts distinct chemical and physical properties compared to its analogs .
属性
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLTKNAKAIBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)
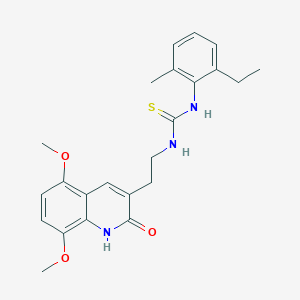
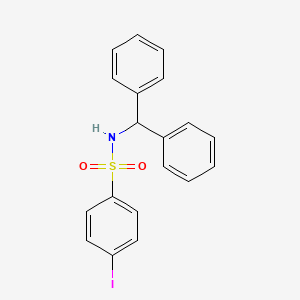
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
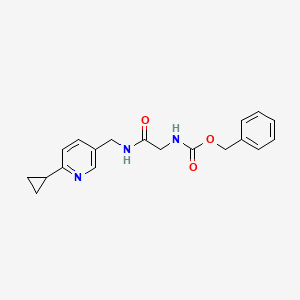
![N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
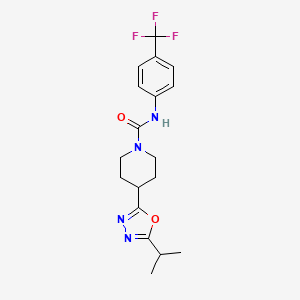
![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)
